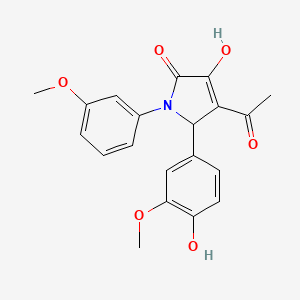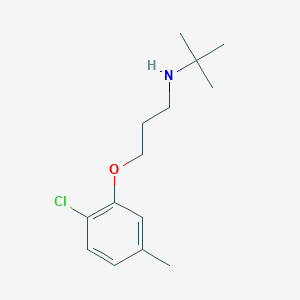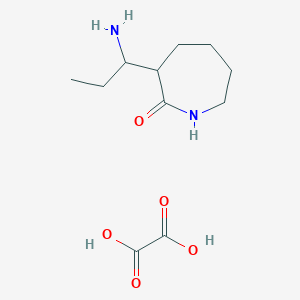![molecular formula C20H24N2O2S B4983243 1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)
1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. Also known as PEP005, this compound has been found to exhibit promising anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of PEP005 is not yet fully understood. However, it has been proposed that PEP005 exerts its anticancer effects by activating protein kinase C (PKC) and inducing the production of reactive oxygen species (ROS). This leads to the activation of several signaling pathways that ultimately result in apoptosis of cancer cells. The anti-inflammatory effects of PEP005 are believed to be mediated by the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
PEP005 has been found to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that PEP005 can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and activate PKC. In vivo studies have shown that PEP005 can inhibit tumor growth in animal models, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PEP005 is its potent anticancer and anti-inflammatory properties. Additionally, PEP005 is relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to using PEP005 in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of PEP005 is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on PEP005. One area of research is the development of PEP005-based cancer therapies. Several studies have demonstrated the potential of PEP005 as a cancer therapy, and future research could focus on optimizing its efficacy and reducing its toxicity. Another area of research is the investigation of PEP005's anti-inflammatory properties. PEP005 has been found to inhibit the production of pro-inflammatory cytokines, and future research could explore its potential as an anti-inflammatory therapy. Finally, future research could focus on elucidating the mechanism of action of PEP005, which could provide insights into its potential applications in biomedical research.
Méthodes De Synthèse
PEP005 is synthesized through a complex process that involves several steps. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-(2-bromoethoxy)benzoic acid to produce 4-{4-[2-(bromoethoxy)benzoyl]anilino}-2-fluorobenzoic acid. This intermediate is then reacted with piperazine to produce the final product, 1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine.
Applications De Recherche Scientifique
PEP005 has been extensively studied for its potential applications in biomedical research. It has been found to exhibit potent anticancer and anti-inflammatory properties. Several studies have demonstrated that PEP005 can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Additionally, PEP005 has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(2-phenylsulfanylethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-21-11-13-22(14-12-21)20(23)17-7-9-18(10-8-17)24-15-16-25-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISSVQGJUVGYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)


![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)


